1,4-Dichloro-2,3-dimethoxybenzene
Description
Contextualization of 1,4-Dichloro-2,3-dimethoxybenzene within Aromatic Systems Research
This compound, with the chemical formula C₈H₈Cl₂O₂, is a specific isomer within the dichlorodimethoxybenzene family. nih.govontosight.ai Its structure, featuring chlorine atoms at the 1 and 4 positions and methoxy (B1213986) groups at the 2 and 3 positions, presents a unique substitution pattern that influences its reactivity and intermolecular interactions.
Research into aromatic systems often focuses on understanding how substituents affect the electronic structure, reactivity, and non-covalent interactions of the benzene (B151609) ring. In this context, this compound serves as an interesting case study. The presence of two chlorine atoms makes it a candidate for studying halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. acs.orgbohrium.com This type of interaction is increasingly being exploited in crystal engineering and supramolecular chemistry to construct well-defined molecular assemblies. mdpi.commdpi.comnih.gov The specific arrangement of the methoxy and chloro substituents in this compound can lead to unique packing arrangements in the solid state, driven by a combination of halogen bonds, hydrogen bonds, and van der Waals forces. mdpi.com
Furthermore, the electronic properties of this molecule, arising from the electron-donating methoxy groups and the electron-withdrawing chlorine atoms, make it a valuable substrate for investigating reaction mechanisms and the regioselectivity of further chemical transformations. numberanalytics.com The study of such molecules contributes to a deeper understanding of the fundamental principles governing the behavior of substituted aromatic systems, which is crucial for the rational design of new functional materials and pharmacologically active compounds.
Historical Development of Dichlorodimethoxybenzene Research
The study of dichlorodimethoxybenzene and its isomers is rooted in the broader history of research into halogenated aromatic ethers. The synthesis and investigation of these compounds gained momentum in the 20th century, driven by their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netgoogle.com
Early research often focused on the fundamental synthesis and characterization of these molecules. The parent compound, 1,4-dimethoxybenzene (B90301), has been known for a considerable time and is used in perfumes and as a synthetic intermediate. nih.govchemicalbook.comsolubilityofthings.com The chlorination of dimethoxybenzene and its derivatives was a logical extension of this work, aiming to introduce new functionalities and modify the properties of the parent molecule.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYMFVMZRAOHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009286 | |
| Record name | 1,4-Dichloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90283-02-6 | |
| Record name | 1,4-Dichloro-2,3-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90283-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2,3-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dichloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1,4 Dichloro 2,3 Dimethoxybenzene
Electrophilic Aromatic Substitution Reactions of Dichlorodimethoxybenzenes
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The general mechanism proceeds through a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the removal of a proton to restore the ring's aromaticity. msu.edu The formation of the arenium ion is typically the slow, rate-determining step of the reaction. msu.edu
Influence of Halogen and Methoxy (B1213986) Substituents on Regioselectivity
The regiochemical outcome of EAS on a substituted benzene ring is dictated by the electronic properties of the existing substituents. These groups can be classified as either activating or deactivating, and as directors towards ortho-, para-, or meta-positions.
In 1,4-dichloro-2,3-dimethoxybenzene, the benzene ring is substituted with two methoxy (-OCH₃) groups and two chloro (-Cl) groups.
Methoxy Groups (-OCH₃): These are strong activating groups. libretexts.org The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgvaia.com This resonance effect is strongest at the ortho and para positions, making methoxy groups potent ortho-, para-directors.
Halogen Groups (-Cl): Halogens exhibit a dual electronic effect. They are highly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack. libretexts.org However, like methoxy groups, they also possess lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org The deactivating inductive effect is generally stronger than the activating resonance effect, making halogens deactivating ortho-, para-directors.
In this compound, the four substituents occupy positions 1, 2, 3, and 4, leaving positions 5 and 6 as the only available sites for substitution. The directing effects of the existing groups converge on these two positions. The -OCH₃ group at C2 directs ortho to C1 (occupied) and C3 (occupied) and para to C5. The -OCH₃ group at C3 directs ortho to C2 (occupied) and C4 (occupied) and para to C6. The -Cl group at C1 directs ortho to C2 (occupied) and C6, and para to C4 (occupied). The -Cl group at C4 directs ortho to C3 (occupied) and C5, and para to C1 (occupied).
The directing influences are summarized below:
Position C5 is targeted by: para-directing -OCH₃ at C2 and ortho-directing -Cl at C4.
Position C6 is targeted by: para-directing -OCH₃ at C3 and ortho-directing -Cl at C1.
Due to the symmetrical nature of the substitution pattern, both C5 and C6 are activated. The powerful activating and para-directing effect of the methoxy groups is the dominant influence, strongly favoring substitution at one of these two equivalent positions.
Table 1: Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |
|---|---|---|---|
| Methoxy (-OCH₃) | Strongly Electron-Donating (Resonance) | Activating | Ortho, Para |
| Chloro (-Cl) | Electron-Withdrawing (Inductive) & Electron-Donating (Resonance) | Deactivating | Ortho, Para |
Reaction Kinetics and Mechanistic Pathways
The kinetics of electrophilic aromatic substitution are primarily governed by the stability of the arenium ion intermediate formed in the rate-determining step. msu.edu Activating groups stabilize this positively charged intermediate, lowering the activation energy and increasing the reaction rate. libretexts.org Conversely, deactivating groups destabilize the arenium ion, increasing the activation energy and slowing the reaction.
For this compound, the presence of two strong activating methoxy groups significantly increases the rate of reaction compared to unsubstituted benzene or dichlorobenzene. While the chloro groups are deactivating, their effect is overridden by the potent activating nature of the methoxy groups. The attack of an electrophile (E⁺) at the C5 position (equivalent to C6) leads to a resonance-stabilized arenium ion. The positive charge of this intermediate can be delocalized onto the oxygen atom of the adjacent methoxy group at C2, creating a particularly stable resonance structure where all atoms (except hydrogen) have a complete octet. This stabilization greatly facilitates the reaction, directing substitution to these positions and ensuring a high reaction rate.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This process is fundamentally different from EAS, as it requires the aromatic ring to be electrophilic (electron-poor). masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comlibretexts.org
Substitution of Halogen Atoms
The this compound molecule is generally not a good candidate for traditional SNAr reactions. The two methoxy groups are electron-donating, which increases the electron density of the ring and makes it less susceptible to attack by nucleophiles. vaia.com This electron-rich nature disfavors the formation of the required anionic Meisenheimer complex.
For nucleophilic substitution of the chlorine atoms to occur, harsh reaction conditions, such as high temperatures and pressures with strong nucleophiles, would likely be necessary. libretexts.org The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the halogen, forming the Meisenheimer complex. libretexts.orgyoutube.com The departure of the chloride ion then restores the aromaticity. Without strong electron-withdrawing groups to stabilize the intermediate, this pathway has a very high activation energy.
Substitution of Methoxy Groups
The substitution of a methoxy group in a nucleophilic aromatic substitution reaction is even less favorable than the substitution of a halogen. The methoxide (B1231860) ion (CH₃O⁻) is a much poorer leaving group than a halide ion like chloride (Cl⁻) because it is a stronger base. Generally, a good leaving group must be a weak base. Therefore, direct displacement of a methoxy group by a nucleophile under standard SNAr conditions is not a viable pathway. Such transformations would require converting the hydroxyl moiety into a better leaving group, a reaction not typical for this class of compounds under these conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, specifically, is used to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex, often with a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org
The catalytic cycle for the Sonogashira reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org
Aryl chlorides are known to be the most challenging substrates for this type of reaction due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult. However, advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the successful coupling of aryl chlorides. sigmaaldrich.com
In the case of this compound, a double Sonogashira coupling can be performed to substitute both chlorine atoms. For example, the reaction with phenylacetylene (B144264) using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) iodide (CuI) co-catalyst in the presence of a base like triethylamine (B128534) (TEA) can yield 2,3-dimethoxy-1,4-bis(phenylethynyl)benzene. While specific yields can vary based on precise conditions, this transformation demonstrates the utility of cross-coupling to functionalize the otherwise less reactive C-Cl bonds. Research into similar bis(phenylethynyl)benzene derivatives for applications in materials science confirms the viability of this synthetic approach. nih.gov
Table 2: Example of Sonogashira Coupling with a Dichlorobenzene Derivative
| Reactants | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,4-Diiodobenzene, (Trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI | Toluene, Diisopropylamine, 50 °C, 24 h | 1,4-Bis(trimethylsilylethynyl)benzene | rsc.org |
| 4-Bromo-2,6-difluoro(trifluoromethoxy)benzene, Terminal Alkyne | Pd(PPh₃)₄, CuI | Triethylamine, Toluene, 60 °C, 5 h | Substituted 1,4-Bis(phenylethynyl)benzene | nih.gov |
Diels-Alder Reactions and Benzyne (B1209423) Intermediates derived from Halogenated Dimethoxybenzenes
The generation of arynes, particularly benzynes, from halogenated aromatic compounds is a well-established method for synthesizing highly functionalized benzene derivatives. These reactive intermediates can be trapped in situ by a variety of reagents, most notably through [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. youtube.com
Halogenated dimethoxybenzenes, in principle, can serve as precursors to dimethoxybenzynes. The formation of a benzyne intermediate from a dihalobenzene typically proceeds through one of two primary pathways:
Elimination-Addition (Dehydrohalogenation): This involves the reaction of the haloaromatic compound with a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide. youtube.com The base abstracts a proton from a position ortho to one of the halogen atoms, followed by the elimination of a halide ion to form the benzyne triple bond.
Metal-Halogen Exchange: This pathway often involves treatment with an organometallic reagent, like an organolithium compound, leading to the formation of an aryl lithium species, which can then eliminate a halide to generate the benzyne.
In the case of this compound, the generation of the corresponding 3,6-dichloro-2,3-dimethoxybenzyne is theoretically plausible. However, detailed research findings specifically documenting the generation of this benzyne intermediate from this compound and its subsequent trapping in Diels-Alder reactions are not extensively reported in the surveyed literature.
Generally, once a benzyne intermediate is formed, it readily participates as a dienophile in Diels-Alder reactions with a conjugated diene. The driving force for this reaction is the formation of more stable σ-bonds from the π-bonds of the reactants. youtube.com While specific examples for this compound are scarce, the general reactivity of related compounds, such as 1,4-difluoro-2,5-dimethoxybenzene, has been demonstrated in iterative benzyne-furan Diels-Alder reactions to synthesize substituted naphthol and anthracenol derivatives.
Oxidative and Reductive Transformations of Dichlorodimethoxybenzenes
The chemical behavior of dichlorodimethoxybenzenes in oxidation and reduction reactions is influenced by the interplay of the electron-donating methoxy groups and the electron-withdrawing, yet reducible, chlorine atoms.
Reductive Transformations: The reduction of chlorinated aromatic compounds can be achieved under various conditions, often involving catalytic hydrogenation or the use of metal hydrides. For related compounds like 2,4-dichloro-1,3,5-trimethoxybenzene, reduction reactions can remove the chlorine atoms to yield the corresponding 1,3,5-trimethoxybenzene. Common reagents for such transformations include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Applying this to this compound, a potential reductive transformation would be its dehalogenation to yield 1,2-dimethoxybenzene (B1683551). The specific conditions and yields for this particular substrate are not detailed in the available literature, but the general reactivity pattern of similar compounds suggests this possibility.
Table 1: Potential Reductive Transformations and Reagents
| Starting Material | Potential Product | Typical Reagents |
|---|---|---|
| This compound | 1,2-Dimethoxybenzene | H₂, Pd/C; LiAlH₄ |
Oxidative Transformations: The oxidation of dichlorodimethoxybenzenes can be complex. The benzene ring itself is relatively stable due to aromaticity, but the methoxy groups can be susceptible to oxidation. Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can potentially oxidize the methoxy groups. Furthermore, under certain conditions, oxidative processes can lead to the formation of quinone-like structures, a reaction well-documented for hydroquinone (B1673460) dimethyl ethers.
In the context of this compound, specific studies detailing its oxidative transformation products are limited. The presence of both methoxy and chloro substituents would influence the regioselectivity and feasibility of such reactions. For instance, nucleophilic aromatic substitution, which can be viewed as an oxidative addition-elimination process under certain definitions, is a known reaction for dichlorinated benzenes, especially when activated by strong electron-withdrawing groups like a nitro group. chegg.comquizlet.com For example, 3,4-dichloro-1-nitrobenzene reacts with sodium methoxide to substitute the para-positioned chlorine. chegg.com While this compound lacks such strong activation, this highlights a potential, albeit likely challenging, reaction pathway.
Photochemical Reactions of this compound
The study of photochemical reactions of halogenated aromatic compounds often involves processes like photo-induced dehalogenation or rearrangement. The energy absorbed from light can promote the molecule to an excited state, leading to bond cleavage or other transformations. nih.gov
Compound Information Table
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 1,4-dichloro-2,3-dimethoxybenzene, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of its structure.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the molecule's symmetry. Due to a plane of symmetry bisecting the C2-C3 and C5-C6 bonds, the molecule possesses two distinct types of proton environments.
Methoxy (B1213986) Protons (-OCH₃): The two methoxy groups at positions C-2 and C-3 are also chemically equivalent due to the molecule's symmetry. The six protons of these two methyl groups will produce a single, sharp singlet in the spectrum. This signal is expected to appear in the range of δ 3.8 to 4.0 ppm, a characteristic region for methoxy protons on an aromatic ring.
The integration of these signals would confirm the ratio of protons, with the aromatic signal integrating to 2H and the methoxy signal integrating to 6H.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0 - 7.2 | Singlet | 2H | H-5, H-6 |
Note: Predicted values are based on analysis of similar substituted benzene (B151609) derivatives.
¹³C NMR Investigations of Carbon Frameworks
The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. Due to the molecule's symmetry, only four distinct signals are expected for the eight carbon atoms.
Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will produce a single signal, typically in the range of δ 55-65 ppm. researchgate.net
Aromatic Carbons: There are three distinct types of aromatic carbons:
C-2 and C-3: These two carbons, each bonded to a methoxy group, are equivalent and will appear as a single signal. Due to the strong electron-donating effect of the oxygen, this signal is expected to be significantly downfield, likely in the δ 145-155 ppm range.
C-1 and C-4: These carbons, each bonded to a chlorine atom, are also equivalent. The substitution by chlorine typically causes a moderate downfield shift. This signal would likely appear in the δ 125-135 ppm range.
C-5 and C-6: These two carbons, each bonded to a hydrogen atom, are equivalent. They are expected to be the most upfield of the aromatic carbon signals, likely appearing in the δ 110-120 ppm range.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150 | C-2, C-3 |
| ~128 | C-1, C-4 |
| ~115 | C-5, C-6 |
Note: Predicted values are based on analysis of similar substituted benzene derivatives and general substituent effects. youtube.comchemicalbook.comdocbrown.info
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak correlating the H-5 and H-6 protons, confirming their adjacent relationship. No other correlations would be observed, as the methoxy protons are isolated from other protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would show two key correlations:
A cross-peak between the aromatic proton signal (~δ 7.1 ppm) and the C-5/C-6 carbon signal (~δ 115 ppm).
A cross-peak between the methoxy proton signal (~δ 3.9 ppm) and the methoxy carbon signal (~δ 60 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. sdsu.eduyoutube.com Key expected HMBC correlations for this compound would include:
The methoxy protons (~δ 3.9 ppm) would show a strong correlation to the C-2/C-3 carbons (~δ 150 ppm) they are attached to.
The methoxy protons would also show weaker correlations to the adjacent C-1 and C-4 carbons.
The aromatic protons H-5/H-6 (~δ 7.1 ppm) would show correlations to the adjacent carbons C-1/C-4 and C-2/C-3, as well as to each other's carbons (C-6 and C-5 respectively).
These combined 2D NMR experiments would provide definitive proof of the structure of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of this compound is expected to show several characteristic absorption bands.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). Aliphatic C-H stretching from the methoxy groups would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). chegg.com
C=C Aromatic Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-O Ether Stretching: Strong, characteristic bands for the aryl-alkyl ether linkage (Ar-O-CH₃) are expected. These typically consist of an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. chegg.com
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would complement the IR data. Due to the molecule's C₂ᵥ symmetry, vibrations that are symmetric with respect to the molecule's symmetry elements will be strongly Raman active. This would include the symmetric breathing mode of the benzene ring and symmetric stretching of the substituent groups.
Table 3: Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| 3100 - 3050 | Aromatic C-H Stretch |
| 2960 - 2850 | Aliphatic C-H Stretch (-OCH₃) |
| 1600 - 1450 | Aromatic C=C Stretch |
| 1275 - 1200 | Asymmetric C-O-C Stretch |
| 1075 - 1020 | Symmetric C-O-C Stretch |
Note: Values are based on typical ranges for the specified functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound upon ionization, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound would show a distinct molecular ion peak.
The calculated monoisotopic mass of this compound (C₈H₈Cl₂O₂) is 205.99 g/mol . nih.gov A key feature in the mass spectrum is the isotopic pattern of the molecular ion, which arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for any fragment containing two chlorine atoms:
M peak: Contains two ³⁵Cl atoms.
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Contains two ³⁷Cl atoms. The relative intensity of these peaks is expected to be approximately 9:6:1.
The fragmentation pattern typically involves the loss of stable neutral fragments. Common fragmentation pathways for this molecule would include:
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z [M-15]⁺.
Loss of a formyl group (-CHO) or formaldehyde (B43269) (-CH₂O): Cleavage of the ether bond can lead to these losses.
Loss of a chlorine atom (-Cl): This would lead to a fragment at m/z [M-35]⁺.
Consecutive losses: Combinations of the above losses are also common.
GC-MS data from the NIST Mass Spectrometry Data Center shows prominent peaks that align with these expected fragmentation patterns. nih.gov
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 206/208/210 | [C₈H₈Cl₂O₂]⁺ | Molecular Ion (M, M+2, M+4) |
| 191/193/195 | [M - CH₃]⁺ | Loss of a methyl group |
Data derived from NIST GC-MS records. nih.gov
X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide definitive data on bond lengths, bond angles, and intermolecular interactions.
While no publicly available crystal structure for this compound (CAS 90283-02-6) has been deposited in crystallographic databases as of this writing, an analysis would be expected to reveal several key structural features. The benzene ring would be largely planar. The C-Cl, C-O, and C-C bond lengths would be consistent with those observed in other chlorinated and methoxylated benzene derivatives.
A key parameter of interest would be the torsion angles of the methoxy groups relative to the plane of the benzene ring. Steric hindrance between the adjacent methoxy groups at C-2 and C-3, as well as with the chlorine atom at C-1, would likely cause them to be twisted out of the plane of the ring to minimize repulsive interactions.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular forces, such as C-H···O or C-H···Cl hydrogen bonds and potential π–π stacking interactions, which govern the macroscopic properties of the crystalline solid.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-dimethoxybenzene (B90301) |
| 1,4-dichlorobenzene |
| 1-chloro-2,3-dimethoxybenzene |
| 1,4-dichloro-2,5-dimethoxybenzene |
| 2-chloro-1,4-dimethoxybenzene |
| Carbon monoxide |
Conformation and Torsion Angle Analysis
The conformation of this compound would be primarily determined by the orientation of the two methoxy groups relative to the benzene ring. The key parameters for this description are the torsion angles, specifically the C(aryl)-C(aryl)-O-C(methyl) dihedral angles.
The spatial arrangement of these groups is a balance between electronic effects (resonance) and steric hindrance. For a methoxy group on a benzene ring, a planar conformation (torsion angle of 0° or 180°) is often favored to maximize overlap between the oxygen lone pair and the aromatic π-system. However, the presence of adjacent substituents, in this case, another methoxy group and a chlorine atom, would likely lead to significant steric repulsion.
To alleviate this steric strain, the methoxy groups would be expected to rotate out of the plane of the benzene ring. The resulting torsion angles would represent a compromise, minimizing steric clashes while retaining some degree of electronic stabilization. Without experimental data, the exact values of these torsion angles for this compound remain speculative. For comparison, in a related but different molecule, 1-chloro-3-ethynyl-2,4-dimethoxybenzene, one methoxy group is nearly coplanar with the benzene ring while the other, situated between two substituents, is almost perpendicular. This illustrates the significant impact of the local substitution pattern on the conformation.
Intermolecular Interactions in Crystal Packing
The arrangement of molecules in a crystal is directed by a network of non-covalent interactions that collectively stabilize the crystal lattice. For this compound, several types of intermolecular interactions would be anticipated to play a role in its crystal packing.
C-H…π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and the electron-rich π-system of a benzene ring acts as the acceptor. In the crystal structure of this compound, C-H bonds from the methyl groups or the aromatic ring of one molecule could interact with the benzene ring of a neighboring molecule.
C-X…π (Halogen…π) Interactions: The chlorine atoms in this compound can participate in halogen bonding, where the chlorine atom acts as an electrophilic species (the σ-hole) and interacts with the nucleophilic π-system of an adjacent benzene ring. The geometry and distance of this interaction are key determinants of its strength.
π-π Stacking: This type of interaction involves the stacking of aromatic rings. These can occur in a face-to-face or, more commonly, a parallel-displaced arrangement to minimize electrostatic repulsion. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups would influence the quadrupole moment of the benzene ring and thus the nature and geometry of the π-π stacking.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of halogenated dimethoxybenzene derivatives.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1,4-dichloro-2,3-dimethoxybenzene, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths and angles. Different functionals, such as B3LYP and PBE, combined with various basis sets like 6-311G(d,p) and def2-TZVP, are utilized to achieve accurate predictions. researchgate.net For instance, studies on similar dimethoxybenzene derivatives have shown that while PBE functionals are computationally efficient, hybrid functionals like B3LYP often provide lower total energies, indicating a more stable predicted structure. researchgate.net The choice of basis set also influences the outcome, with larger basis sets like def2-TZVP yielding lower energies at a higher computational cost. researchgate.net
The electronic properties of this compound, such as total energy, dipole moment, and polarizability, are also calculated using DFT. These properties are crucial for understanding the molecule's behavior in electric fields and its interactions with other molecules.
Below is a table showcasing typical geometric parameters that can be obtained for this compound through DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length | C | C (aromatic) | - | ~1.39 Å |
| C | H (aromatic) | - | ~1.08 Å | |
| C | Cl | - | ~1.74 Å | |
| C | O | - | ~1.36 Å | |
| O | C (methyl) | - | ~1.43 Å | |
| C (methyl) | H | - | ~1.09 Å | |
| Bond Angle | C | C | C | ~120° |
| C | C | Cl | ~120° | |
| C | C | O | ~120° | |
| C | O | C | ~117° | |
| Dihedral Angle | Cl | C | C | Cl |
| C | C | O | C |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. nih.gov
For this compound, DFT calculations can predict the energies of these frontier orbitals. Studies on analogous compounds have shown that the HOMO is typically distributed over the benzene (B151609) ring and the methoxy (B1213986) groups, while the LUMO is often localized on the benzene ring and the halogen atoms. The energy gap for dimethoxybenzene derivatives demonstrates their thermodynamic stability. researchgate.net
| Orbital | Predicted Energy (eV) |
| HOMO | Varies based on method |
| LUMO | Varies based on method |
| Energy Gap (ΔE) | Varies based on method |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy groups and the chlorine atoms due to the high electronegativity of these atoms. The hydrogen atoms of the benzene ring and the methyl groups would exhibit positive potential. This analysis helps in understanding the intermolecular interactions of the compound. For related dimethoxybenzene compounds, MEP analysis has been used to identify nucleophilic and electrophilic regions, indicating sites for hydrogen bonding. researchgate.net
Prediction of Reactivity Descriptors (e.g., Fukui indices)
Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. nih.gov Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For this compound, these descriptors can be calculated to predict its chemical behavior. The chemical hardness and softness values derived from the HOMO-LUMO energies indicate the molecule's stability. researchgate.net The electrophilicity index quantifies the molecule's ability to accept electrons. By analyzing the Fukui functions, one can pinpoint specific atoms within the molecule that are most likely to participate in chemical reactions.
| Reactivity Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |
| Global Softness (S) | 1 / (2η) | Measure of molecular reactivity |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Conformational Analysis: Exploring the different spatial arrangements (conformers) of the methoxy groups relative to the benzene ring and quantifying the energy barriers between them.
Solvation Effects: Simulating the molecule in various solvents to understand how intermolecular interactions with solvent molecules influence its structure and dynamics.
Transport Properties: Calculating properties like diffusion coefficients in different media.
Generally, MD simulations for small organic molecules involve defining a force field that describes the potential energy of the system as a function of atomic coordinates. The system's trajectory is then propagated over time by integrating Newton's equations of motion.
Spectroscopic Property Prediction and Validation
Computational methods are extensively used to predict various spectroscopic properties, which can then be validated against experimental data.
Theoretical UV-Vis, IR, and NMR Spectra
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum of this compound. These calculations help in assigning the observed absorption bands to specific electronic transitions, often from π to π* orbitals within the benzene ring. The predicted absorption maxima can be compared with experimental spectra recorded in different solvents. researchgate.net
IR Spectra: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) spectrum. By analyzing the vibrational modes associated with each calculated frequency, a detailed assignment of the experimental IR spectrum can be achieved. For similar chlorinated nitrobenzene (B124822) compounds, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. researchgate.net
NMR Spectra: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is another important application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. liverpool.ac.uknih.gov Theoretical chemical shifts are calculated for the optimized geometry of the molecule and can be compared with experimental values to confirm the molecular structure. For complex molecules, computational prediction of NMR spectra can be a valuable tool for spectral assignment. ubc.ca
| Spectrum | Computational Method | Predicted Parameters |
| UV-Vis | TD-DFT | Absorption Wavelengths (λ_max), Oscillator Strengths |
| IR | DFT (e.g., B3LYP) | Vibrational Frequencies, Intensities |
| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods provide a powerful lens through which to examine the intricate relationship between the structure of a molecule and its biological activity. For this compound, these studies would theoretically explore how the specific arrangement of its chloro and methoxy substituents on the benzene ring influences its interactions with biological macromolecules.
Research Findings from Analogous Compounds:
Studies on various substituted benzene derivatives, including those with chloro and methoxy groups, have demonstrated the utility of computational approaches in predicting their potential as herbicides or other biologically active agents. These investigations typically involve the generation of molecular descriptors and the development of mathematical models to correlate these descriptors with observed activity.
Key Molecular Descriptors in SAR Studies:
In a hypothetical computational SAR study of this compound and its analogs, several key descriptors would be calculated to build a predictive model. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For instance, the electrostatic potential surface would indicate regions of positive and negative charge, which are crucial for intermolecular interactions.
Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it fits into the binding site of a target protein. Descriptors like molecular volume and surface area are fundamental in this regard.
Hydrophobic Descriptors: These describe the water-repelling or water-attracting nature of the molecule, a critical factor in its transport and binding. The partition coefficient (logP) is a commonly used hydrophobic descriptor.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its connectivity and branching.
Hypothetical Data for SAR Analysis:
The following interactive table presents a hypothetical dataset for a series of dimethoxybenzene derivatives, illustrating the types of data that would be generated in a computational SAR study. The "Biological Activity (pIC50)" is a hypothetical measure of the compound's potency against a target, where a higher value indicates greater activity.
| Compound Name | Structure | LogP | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Biological Activity (pIC50) |
| This compound | 3.2 | 207.05 | -6.1 | -1.2 | 5.8 | |
| 1,2-Dimethoxybenzene (B1683551) | 2.1 | 138.16 | -5.8 | -0.9 | 4.2 | |
| 1,4-Dichlorobenzene | 3.4 | 147.00 | -6.5 | -1.5 | 4.5 | |
| 2,3-Dimethoxytoluene | 2.3 | 152.19 | -5.7 | -0.8 | 4.7 | |
| 1,2,3-Trimethoxybenzene | 1.9 | 168.19 | -5.6 | -0.7 | 4.9 | |
| 1,2-Dichloro-4,5-dimethoxybenzene | 3.5 | 207.05 | -6.3 | -1.4 | 5.5 |
Interpreting the Data:
From this hypothetical data, a QSAR model could be developed. For example, a preliminary analysis might suggest that:
An increase in hydrophobicity (higher LogP), as seen with the chlorinated compounds, correlates with higher biological activity.
The presence of electron-withdrawing chlorine atoms appears to lower the HOMO and LUMO energies, which could influence the molecule's reactivity and binding affinity.
The specific substitution pattern is crucial, as seen in the difference in activity between the various isomers.
It is important to reiterate that this data is illustrative. A comprehensive computational SAR study would involve a much larger dataset of compounds and rigorous statistical analysis to derive a validated predictive model. Such a model would be invaluable in guiding the synthesis of new derivatives of this compound with potentially enhanced biological activity for various applications.
Advanced Applications in Organic Synthesis and Materials Science
Role as Synthetic Intermediates in Complex Molecule Synthesis
1,4-Dichloro-2,3-dimethoxybenzene serves as a versatile precursor in the construction of more complex molecular architectures, leveraging the reactivity of its substituted benzene (B151609) ring.
Precursors for Substituted Benzoquinones
While direct synthesis of substituted benzoquinones from this compound is not extensively documented, the broader class of dimethoxybenzenes is well-established as precursors to benzoquinones through oxidative demethylation. google.com This process typically involves the removal of the methyl groups from the methoxy (B1213986) moieties, followed by oxidation of the resulting hydroquinone (B1673460) to the corresponding benzoquinone. For instance, 1,4-dimethoxybenzene (B90301) can be converted to various substituted benzoquinones, including 2,3-dialkynyl-1,4-benzoquinones, through a sequence of nitration, reduction, diazotization, and oxidation. nih.gov The presence of chlorine atoms on the benzene ring, as in this compound, would influence the reactivity and potentially allow for the synthesis of chloro-substituted benzoquinones, which are themselves important synthetic intermediates. nih.gov The synthesis of 2,3-dichlorobenzoquinone has been achieved through a retro-Diels-Alder reaction of a dichloro-substituted adduct, highlighting a pathway to chlorinated quinones. nih.gov
Building Blocks for Polycyclic Aromatic Hydrocarbons (e.g., naphthol and anthracenol derivatives)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.net The synthesis of these complex structures often relies on the strategic use of smaller, functionalized aromatic building blocks. Dichlorodimethoxybenzene derivatives can, in principle, serve as such building blocks. For example, the synthesis of anthracene (B1667546) derivatives can be achieved through various methods, including Friedel-Crafts reactions and Diels-Alder reactions, which involve the coupling of aromatic precursors. researchgate.netmnstate.edu While specific examples starting from this compound are not prevalent in the literature, its structure is amenable to reactions that form fused ring systems. The chlorine atoms can act as leaving groups in cross-coupling reactions, and the methoxy groups can direct further electrophilic substitution, providing pathways to more complex aromatic systems. For instance, palladium-catalyzed annulation methods have been developed for the synthesis of PAHs from smaller aromatic fragments. rsc.org
Scaffold for Pharmaceutical and Agrochemical Intermediates in Synthetic Chemistry
Chlorinated hydroquinone dimethyl ethers, the class of compounds to which this compound belongs, are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The specific substitution pattern of this compound can be exploited to construct more complex molecules with potential biological activity. For example, related compounds like 2-chloro-1,3-dimethoxybenzene (B1590426) are known starting materials for the synthesis of pharmacologically valuable 1,2-benzisoxazoloxy acetic acids, which exhibit diuretic and antihypertensive properties. google.com Similarly, various patented methods describe the synthesis of agrochemical compounds, such as the herbicide topramezone, from substituted benzene derivatives. researchgate.net The presence of both chloro and methoxy groups on the benzene ring of this compound provides multiple reaction sites for building complex molecular scaffolds relevant to the pharmaceutical and agrochemical industries.
Development of Novel Methodologies in Organic Chemistry Utilizing Dichlorodimethoxybenzenes
The development of novel synthetic methodologies is crucial for advancing organic chemistry. While specific methodologies centered exclusively on this compound are not widely reported, the reactivity of dichlorodimethoxybenzenes, in general, makes them suitable substrates for various modern synthetic transformations. For example, the development of solvent-free reaction conditions, often utilizing high-speed ball mills, represents a greener approach to organic synthesis. cas.org Such mechanochemical methods could potentially be applied to reactions involving dichlorodimethoxybenzenes. Furthermore, the synthesis of polyquinones has been achieved from polymethoxylated precursors derived from dichloromethyl-dimethoxybenzene compounds, indicating the utility of this class of molecules in polymer chemistry. rsc.org
Applications in Functional Materials Research (e.g., two-photon absorbing molecules based on dimethoxybenzene cores)
The dimethoxybenzene core is a key structural motif in the design of functional organic materials, particularly those with interesting photophysical properties. One area of significant interest is the development of molecules with high two-photon absorption (TPA) cross-sections, which have applications in bio-imaging, 3D data storage, and photodynamic therapy. Research has shown that derivatives of 1,4-dimethoxy-2,5-divinyl-benzene exhibit strong TPA properties. diva-portal.org The TPA characteristics of such molecules can be tuned by modifying the substituents on the benzene ring. The introduction of chlorine atoms, as in this compound, could potentially modulate the electronic properties of the chromophore and influence its TPA behavior. The development of new TPA molecules often involves the strategic combination of electron-donating and electron-accepting groups to enhance the nonlinear optical response. dtic.milnih.gov
Isotopic Labeling Applications in Chemical Research (e.g., for molecular imaging probes based on dimethoxybenzene derivatives)
Isotopic labeling is a powerful technique used in chemical research to trace the metabolic fate of molecules and to develop molecular imaging probes for diagnostic purposes, such as positron emission tomography (PET). nih.gov Dimethoxybenzene derivatives have been explored as scaffolds for such probes. For example, derivatives of dibenzothiophene (B1670422) containing a dimethoxybenzene moiety have been synthesized and radiolabeled with fluorine-18 (B77423) for PET imaging of α7-nicotinic acetylcholine (B1216132) receptors, which are implicated in various neurological disorders. nih.gov While direct isotopic labeling of this compound for imaging applications is not explicitly detailed in the available literature, the general principles of probe design suggest its potential utility. The synthesis of stable isotope-labeled derivatives of related compounds, such as 4-(dimethylamino)benzoic acid, has been developed for lipid analysis, demonstrating the feasibility of incorporating isotopes into complex aromatic molecules. nih.gov Molecular imaging strategies also include the use of quencher molecules to modulate signals, such as in Cerenkov luminescence imaging, where nanoparticle-based quenchers can provide information about disease-relevant biomarkers. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-dichloro-2,5-dimethoxybenzene, and what methodological considerations are critical for reproducibility?
- Answer: A laboratory-scale synthesis involves electrophilic aromatic chlorination. The protocol includes chlorination of 1,4-dimethoxybenzene using chlorine gas or sulfuryl chloride in acetic acid, followed by recrystallization for purification. Key considerations include precise stoichiometry, temperature control (20–25°C), and inert atmosphere to avoid over-chlorination. Purity is verified via melting point (94–96°C) and NMR spectroscopy .
Q. How does 1,4-dichloro-2,5-dimethoxybenzene exhibit systemic antifungal activity in plant tissues?
- Answer: As a seed treatment, the compound is absorbed by germinating cotton seedlings and translocated to root tissues, where it inhibits Rhizoctonia solani growth. In vitro studies confirm fungistatic activity via disruption of fungal cell wall synthesis or metabolic pathways (e.g., reduced radial growth on PDA media at 26°C). Greenhouse trials show 10-day protection post-germination, with efficacy dependent on application rate (e.g., 0.5–1.0% w/w in vermiculite) .
Q. What experimental designs are recommended for evaluating the compound’s efficacy in controlled environments?
- Answer: Use randomized block designs with 4 replicates per treatment. Key parameters:
- Seed treatment: Soak seeds in 0.5% Demosan solution for 30 minutes.
- Soil treatment: Apply 1.0% technical-grade compound mixed with vermiculite.
- Assessment: Monitor germination rates, seedling health (% healthy seedlings), and radial fungal growth inhibition (mm/day) over 10–15 days. Duncan’s multiple range test (p ≤ 0.05) is used for statistical validation .
Advanced Research Questions
Q. How do contradictory data on the compound’s phytotoxicity and protective duration inform experimental optimization?
- Answer: While Demosan promotes seed germination in non-infected soil, it causes root tissue phytotoxicity at >1.0% concentrations. In infected soil, protection lasts ~10 days, whereas analogs like Vitavax provide longer efficacy (3–4 weeks). To reconcile this, researchers must balance application rates with host tolerance thresholds. Phytotoxicity correlates with reduced seedling sugar content (15-day post-treatment: 0.25 g dry tissue shows significant sugar depletion, p < 0.05) .
Q. What mechanisms explain the delayed germination observed in Demosan-treated seeds, and how can this be mitigated?
- Answer: Delayed germination (7–10 days) is linked to metabolic interference, specifically reduced reducing sugar availability in embryonic tissues. Mitigation strategies include co-treatment with growth regulators (e.g., gibberellic acid) or staggered application timing to separate fungicidal and germination phases .
Q. How does the compound’s activity vary across soil types, and what analytical methods quantify its bioavailability?
- Answer: Efficacy is soil pH-dependent, with reduced activity in alkaline soils (>pH 7.5). Bioavailability is assessed via HPLC-MS to measure residual compound levels in rhizosphere samples. Sandy soils show faster leaching, requiring higher application rates (1.5% w/w) compared to clay-loam soils (0.75% w/w) .
Q. What metabolic pathways in Rhizoctonia solani are disrupted by 1,4-dichloro-2,5-dimethoxybenzene?
- Answer: In vitro assays indicate inhibition of fungal acetyl-CoA synthase and β-1,3-glucan synthase, critical for cell wall integrity. Comparative metabolomics (GC-MS) of treated vs. untreated mycelia reveals depletion of trehalose and ergosterol, suggesting energy metabolism and membrane synthesis disruption .
Critical Analysis of Contradictions
- Efficacy vs. Phytotoxicity: While Demosan shows moderate antifungal activity, its narrow therapeutic index limits field applicability compared to Vitavax. Advanced formulations (e.g., nanoencapsulation) could enhance uptake while minimizing toxicity .
- Variable Protection Duration: Discrepancies arise from differences in soil organic matter and microbial degradation rates. Long-term studies (>30 days) are needed to assess resistance development in fungal populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
